4-({[4-({[4-(Methoxycarbonyl)phenyl]carbonyl}amino)phenyl]carbonyl}amino)benzoic acid
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Overview
Description
4-[(4-{[4-(Methoxycarbonyl)benzoyl]amino}benzoyl)amino]benzoic acid is a complex organic compound characterized by its aromatic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[4-(Methoxycarbonyl)benzoyl]amino}benzoyl)amino]benzoic acid typically involves the esterification of terephthalic acid with methanol, catalyzed by sulfuric acid or other catalysts . The reaction conditions often include heating under reflux to facilitate the esterification process. The crude product is then purified through recrystallization from a methanol/water solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous processes under atmospheric or pressurized conditions are employed to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[4-(Methoxycarbonyl)benzoyl]amino}benzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
4-[(4-{[4-(Methoxycarbonyl)benzoyl]amino}benzoyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[(4-{[4-(Methoxycarbonyl)benzoyl]amino}benzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved often include inhibition of specific enzymes or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(Methoxycarbonyl)amino]benzoic acid: Shares similar ester and amide functional groups but lacks the additional benzoyl groups.
4-(Methoxycarbonyl)benzoic acid: Contains the methoxycarbonyl group but lacks the amide linkages.
4-(Trifluoromethyl)benzoic acid: Similar aromatic structure but with a trifluoromethyl group instead of methoxycarbonyl.
Uniqueness
4-[(4-{[4-(Methoxycarbonyl)benzoyl]amino}benzoyl)amino]benzoic acid is unique due to its multiple functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and materials science.
Properties
Molecular Formula |
C23H18N2O6 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-[[4-[(4-methoxycarbonylbenzoyl)amino]benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C23H18N2O6/c1-31-23(30)17-4-2-14(3-5-17)20(26)24-18-10-6-15(7-11-18)21(27)25-19-12-8-16(9-13-19)22(28)29/h2-13H,1H3,(H,24,26)(H,25,27)(H,28,29) |
InChI Key |
ICUGHPCUONNOFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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